Columbianetin

Beschreibung

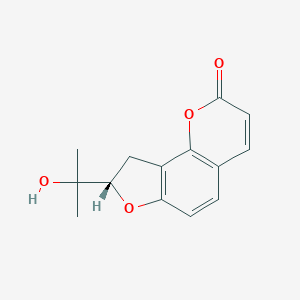

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQEMCYCSSHJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316498 | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-70-4 | |

| Record name | (+)-Columbianetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the natural sources of Columbianetin?

An In-depth Technical Guide to the Natural Sources of Columbianetin for Researchers and Drug Development Professionals.

Introduction

This compound is a naturally occurring coumarin, a class of polyphenolic phytochemicals found in various higher plants.[1] As a bioactive compound, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, antioxidative, anti-inflammatory, anti-proliferative, and anti-allergic properties.[1] Notably, its role in modulating inflammatory pathways, specifically through the inhibition of cyclooxygenase-2 (COX-2) and the regulation of mast cell-mediated allergic inflammatory responses, positions it as a compound of interest for therapeutic development.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and visualizations of relevant biological and experimental pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae (or Umbelliferae) family, which is known to be rich in coumarins.[3] Specific species that have been identified as significant natural sources of this compound include:

-

Angelica pubescens : The roots of this plant are a well-documented source from which this compound has been successfully isolated.[4]

-

Angelica archangelica L. : This species is also recognized as a natural source of this compound.[1]

-

Lomatium columbianum : this compound is obtained through the hydrolysis of columbianadin (B1669301) and columbianin, which are isolated from the petroleum ether and alcoholic extracts of this plant, respectively.[5]

While these are the most directly cited sources, the broader family of Apiaceae plants represents a promising area for the exploration of new or alternative natural sources of this compound and other related coumarins.[3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes available quantitative data from scientific literature.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Angelica pubescens | Root | This compound | 0.11 mg/g of extract | [6] |

| Angelica pubescens | Root | Pre-purified extract containing this compound | 221 mg of extract from 30 g of dry root | [4] |

| Angelicae Pubescentis Radix | Root | This compound-β-D-glucopyranoside | 0.45% in crude extract | [7] |

Methodologies for Extraction, Isolation, and Identification

The extraction and purification of this compound from its natural sources require multi-step processes involving various chromatographic and spectroscopic techniques.

Extraction and Isolation from Angelica pubescens Roots

This protocol is adapted from the methodology described for the isolation of (+)-columbianetin using High-Speed Counter-Current Chromatography (HSCCC).[4]

4.1.1 Materials and Reagents

-

Dry roots of Angelica pubescens

-

Solvent System I: n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v)

-

Solvent System II: n-hexane-ethyl acetate-methanol-water (5:5:7:4 v/v/v/v)

-

Methanol

-

TLC plates (silica gel)

-

HPLC-grade solvents

4.1.2 Equipment

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Rotary evaporator

-

TLC developing tank

-

UV transilluminator (312 nm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

4.1.3 Protocol

-

Crude Extraction: A pre-purified root extract is prepared from the dry roots of Angelica pubescens. (Note: The original paper starts with a 221 mg dry prepurified root extract from 30 g of dry root).[4]

-

Initial HSCCC Separation: The dry extract is dissolved in 10 ml of solvent system II and loaded onto the HSCCC coil for separation at 890 rpm. The eluate is collected in 20 ml fractions.

-

Fraction Analysis (TLC): The collected fractions are analyzed by TLC. Fluorescent compounds are visualized under a transilluminator at 312 nm to identify fractions containing this compound.

-

Pooling and Concentration: Fractions containing the target compound are combined. Methanol is removed from the aqueous phase, and the sample is evaporated to dryness.

-

Second HSCCC Separation: The dried residue is subjected to another round of HSCCC separation using solvent system I at 900 rpm.

-

Purity Analysis (TLC & HPLC): Fractions are again analyzed by TLC. Those showing a single spot for this compound (approximately 95% purity) are pooled and further examined by HPLC for purity confirmation.

-

Identification (Mass Spectrometry): The purified compound is subjected to mass spectral fragmentation for unequivocal identification. The fragmentation pattern is compared with that of an authentic standard. The expected molecular ion [M+] is at m/z 246, with major fragments at m/z 187 and 160.[4]

General Chromatographic and Spectroscopic Techniques

A sequential combination of conventional chromatographic techniques is often employed for the isolation of coumarins like this compound.[5] The structural elucidation of the isolated compound is then performed using a suite of spectroscopic methods.[5]

-

Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): Used for monitoring fractions and assessing purity.[8]

-

Column Chromatography: A standard technique for the separation of compounds from a mixture.[8][9]

-

Flash Chromatography: A rapid form of column chromatography.[8]

-

Sephadex Chromatography: Used for size-exclusion separation.[8]

-

High-Performance Liquid Chromatography (HPLC): Employed for final purification and quantification.[8]

-

-

Spectroscopic Techniques for Identification:

-

Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the molecule.[5]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Used to determine the detailed structure and stereochemistry of the molecule.[5]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[5]

-

Biosynthesis and Signaling Pathways

Biosynthesis of Furanocoumarins

This compound is a key intermediate in the biosynthesis of angular furanocoumarins.[5] The pathway involves the prenylation of an aromatic moiety derived from the shikimate pathway, followed by cyclization and hydroxylation steps.[5]

Caption: Biosynthetic pathway of angular furanocoumarins, highlighting this compound.

Inflammatory Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. It is a known inhibitor of COX-2, an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain.[2] It also regulates mast cell-mediated allergic inflammatory responses.[2]

Caption: this compound's modulation of key inflammatory pathways.

Experimental Workflow Visualizations

General Workflow for Phytochemical Isolation

The process of isolating a pure bioactive compound from a plant source follows a standardized workflow, from extraction to characterization.

Caption: A generalized workflow for the extraction and isolation of natural products.

Workflow for this compound Isolation from A. pubescens

This diagram visualizes the specific experimental protocol for isolating this compound as described in Section 4.1.

Caption: Experimental workflow for isolating this compound via HSCCC.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Purifying Process for this compound-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

Columbianetin: A Technical Guide for Researchers and Drug Development Professionals

Columbianetin , a naturally occurring coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a furanocoumarin characterized by a specific three-ring structure. Its chemical properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 3804-70-4 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| IUPAC Name | (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

| SMILES | CC(C)([C@@H]1Cc2c(ccc3ccc(=O)oc32)O1)O | |

| InChI | InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and neuroprotective effects. These activities are mediated through various signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades.[2] One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[3] By preventing the activation and nuclear translocation of NF-κB, this compound suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Furthermore, this compound has been reported to interfere with the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathway .[5] Inhibition of JAK2 and STAT3 phosphorylation leads to a downstream reduction in inflammatory responses.

A diagram of the proposed anti-inflammatory signaling pathway of this compound is presented below.

Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against pathogenic yeasts such as Candida species. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and other cellular processes essential for fungal growth.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective capabilities. Studies utilizing neuronal cell lines like SH-SY5Y have shown that it can protect against neurotoxin-induced cell death and oxidative stress.[6][7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Angelica pubescens

A common method for obtaining this compound involves extraction and chromatographic separation from the roots of Angelica pubescens.[2][8]

1. Supercritical CO₂ Extraction:

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Grind the dried roots of Angelica pubescens.

-

Perform extraction with supercritical CO₂ under optimized conditions (e.g., 20 MPa pressure, 40°C, CO₂ flow rate of 1.5 mL/min for 20 minutes).[2]

-

Collect the extract.

-

2. Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: 100-200 mesh silica gel.

-

Mobile Phase: Gradient elution with a mixture of petroleum ether and ethyl acetate.[2]

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica gel column.

-

Elute the column with a step-wise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound based on TLC analysis.

-

Recrystallize the combined fractions from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to obtain pure this compound.[2]

-

The following diagram illustrates a general workflow for the bioactivity-guided isolation of this compound.

In Vitro Anti-inflammatory Assays

1. Inhibition of Protein Denaturation Assay:

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[9]

-

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[9]

-

Add 2 mL of varying concentrations of this compound to the mixture.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[9]

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Use Diclofenac sodium as a positive control.

-

Calculate the percentage inhibition of protein denaturation.

-

2. Western Blot Analysis for JAK2/STAT3 Phosphorylation:

-

Cell Line: Suitable cell line, e.g., RAW 264.7 macrophages.

-

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total JAK2, phospho-JAK2, total STAT3, and phospho-STAT3 overnight at 4°C.[5][10]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Antifungal Susceptibility Testing

Broth Microdilution Assay for Candida species:

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12]

-

Procedure:

-

Prepare a standardized inoculum of the Candida species to be tested in RPMI-1640 medium.[12]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium.

-

Add the fungal inoculum to each well.

-

Include positive (fungus without this compound) and negative (medium only) controls.

-

Incubate the plate at 35°C for 24-48 hours.[12]

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometry.

-

Neuroprotection Assay

MTT Assay for Cell Viability in SH-SY5Y Cells:

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.[7]

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-6 hours).[6]

-

Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂ or C2-ceramide).[6][7]

-

After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Summary of Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | Outcome | Citation |

| Inhibition of Cytokine Production | LPS-stimulated PBMCs | Dose-dependent suppression of TNF-α, IL-6, MCP-1, and IL-1β production. | [3] |

| Inhibition of NF-κB Activation | LPS-stimulated PBMCs | Remarkable inhibition of LPS-induced NOD1, RIP2, and NF-κB activation. | [3] |

| Inhibition of Protein Denaturation | In vitro (Egg Albumin) | Concentration-dependent inhibition. | [9] |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Assay Method | MIC/IC₅₀ Value | Citation |

| Candida spp. | Broth Microdilution | To be determined in specific studies. | [11][12] |

Table 3: Neuroprotective Activity of this compound

| Cell Line | Neurotoxin | Assay | Outcome | Citation |

| SH-SY5Y | H₂O₂, C2-ceramide | MTT Assay | Increased cell viability in a dose-dependent manner. | [6][7] |

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endurance Training Inhibits the JAK2/STAT3 Pathway to Alleviate Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbroth Dilution Susceptibility Testing of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Columbianetin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin (CBT), a natural coumarin (B35378) derivative, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound.

Anti-Cancer Mechanisms of Action

This compound and its related compound, Columbianadin (CBN), have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Inhibition of the PI3K/AKT/GSK3β Signaling Pathway in Ovarian Cancer

In ovarian cancer cells, this compound acetate (B1210297) (CE), a derivative of this compound, has been shown to inhibit cell proliferation and metastasis while promoting apoptosis by targeting the PI3K/AKT/GSK3β pathway.[1] Treatment with CE leads to a dose-dependent decrease in the phosphorylation of PI3K, AKT, and GSK3β.[1]

Quantitative Data: Columbianadin (CBN) Cytotoxicity

| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |

| HCT116 | Columbianadin (CBN) | 47.2 | 48 |

| HCT116 | Columbianadin (CBN) | 32.4 | 72 |

Experimental Protocol: Western Blot Analysis of the PI3K/AKT Pathway

-

Cell Culture and Treatment: Ovarian cancer cell lines (e.g., A2780 and SKOV3) are cultured to 70-80% confluency.[1] The cells are then treated with varying concentrations of this compound acetate for a specified period (e.g., 24-48 hours).

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[2]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and GSK3β. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathway Diagram: this compound's Inhibition of the PI3K/AKT/GSK3β Pathway

Caption: this compound inhibits the PI3K/AKT/GSK3β pathway.

Induction of Apoptosis and Necroptosis in Colon Cancer

Columbianadin (CBN) has been found to induce both apoptosis and necroptosis in HCT116 human colon cancer cells in a concentration-dependent manner.[1][4] At lower concentrations (up to 25 µM), CBN primarily induces apoptosis, characterized by the activation of caspase-9 and caspase-3 and modulation of Bcl-2 family proteins.[4] At higher concentrations (50 µM), it triggers necroptosis, which is associated with the receptor-interacting protein 3 (RIP-3) and caspase-8.[4]

Quantitative Data: Apoptosis and Necroptosis Induction by Columbianadin (CBN) in HCT116 Cells

| Concentration (µM) | Cell Death Mechanism | Key Protein Modulations |

| Up to 25 | Apoptosis | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 |

| 50 | Necroptosis | ↑ RIP-3, Modulation of Caspase-8 |

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: HCT116 cells are treated with different concentrations of Columbianadin for 48 hours.[1]

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[1]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Logical Relationship Diagram: Concentration-Dependent Cell Death Induced by Columbianadin

Caption: Columbianadin induces apoptosis or necroptosis depending on concentration.

Anti-inflammatory Mechanisms of Action

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and COX-2 in Mast Cells

In activated human mast cells (HMC-1), this compound significantly inhibits the production of pro-inflammatory cytokines, including Interleukin (IL)-1β, IL-6, IL-8, and Tumor Necrosis Factor (TNF)-α, in a dose-dependent manner.[5] It also suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6][7]

Quantitative Data: Inhibition of Cytokine Production by this compound in HMC-1 Cells

| Cytokine | Maximal Inhibition Rate (%) |

| IL-1β | ~102.6 |

| IL-6 | ~101.1 |

| IL-8 | ~95.8 |

| TNF-α | ~103.9 |

Experimental Protocol: Cytokine Quantification by ELISA

-

Cell Culture and Stimulation: HMC-1 cells are pre-treated with various concentrations of this compound before activation with phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187.[5]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of IL-1β, IL-6, IL-8, and TNF-α in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Downregulation of the NOD1/NF-κB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound exerts its anti-inflammatory effects by downregulating the NOD-like receptor 1 (NOD1)/NF-κB signaling pathway.[8][9] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[3][8]

Experimental Protocol: NF-κB Activation Assay (Luciferase Reporter Assay)

-

Cell Transfection: Cells (e.g., RAW264.7 macrophages) are co-transfected with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[6]

-

Cell Treatment and Stimulation: After 24 hours, the cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS or TNF-α for 6-8 hours.[6]

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[6]

Signaling Pathway Diagram: this compound's Inhibition of the NOD1/NF-κB Pathway

Caption: this compound downregulates the NOD1/NF-κB signaling pathway.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-cancer and anti-inflammatory properties, mediated through the modulation of multiple key signaling pathways. Its ability to inhibit the PI3K/AKT/GSK3β pathway in cancer cells, leading to apoptosis, and to suppress inflammatory responses by downregulating the NOD1/NF-κB pathway and inhibiting pro-inflammatory mediators, highlights its potential as a multi-target therapeutic agent. This technical guide provides a foundational understanding of this compound's mechanisms of action, offering valuable insights for further preclinical and clinical investigations. The detailed protocols and pathway diagrams serve as practical resources for researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

References

- 1. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of this compound on activated human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Neuroprotective Effects of Columbianetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianetin, a natural coumarin (B35378) found in plants of the Apiaceae family, has emerged as a compound of interest for its potential therapeutic applications, including its neuroprotective properties. This technical guide provides an in-depth overview of the initial studies investigating the neuroprotective effects of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The available data, primarily from in vitro studies, suggests that this compound exerts its neuroprotective effects through anti-inflammatory and antioxidant mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro studies on the neuroprotective effects of this compound. These studies have primarily focused on its ability to mitigate inflammatory responses in microglia, which are key immune cells in the central nervous system implicated in neurodegenerative diseases.

| Table 1: Anti-inflammatory Effects of this compound in BV2 Microglial Cells | |

| Parameter | Result |

| Cell Line | BV2 (murine microglia) |

| Inducing Agent | Lipopolysaccharide (LPS) |

| Assay | Nitric Oxide (NO) Production (Griess Assay) |

| IC50 Value | 2.2 ± 0.21 µM[1] |

| Effect | This compound demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells.[1] |

| Table 2: Effect of this compound on Pro-inflammatory Gene Expression in BV2 Cells | |

| Parameter | Result |

| Cell Line | BV2 (murine microglia) |

| Inducing Agent | Lipopolysaccharide (LPS) |

| Assay | Western Blotting and RT-PCR |

| Observation | This compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies on this compound's neuroprotective effects.

In Vitro Anti-inflammatory Assay in BV2 Microglial Cells

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 48-well plates at a density of 1 × 10^5 cells/mL.[1] After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 0.1 µg/mL.[1]

-

Nitric Oxide (NO) Measurement (Griess Assay): After 20 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[1] Briefly, 100 µL of culture supernatant is mixed with 150 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine in 2.5% phosphoric acid).[1] The absorbance at 540 nm is measured using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then calculated.

-

Western Blot Analysis: To determine the effect on pro-inflammatory protein expression, cells are lysed after treatment and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RT-PCR Analysis: To assess mRNA expression levels, total RNA is extracted from the treated cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

In Vitro Neuroprotection Assays (General Protocols)

While specific quantitative data for this compound in these assays are not yet widely available, the following are standard protocols used to assess the neuroprotective effects of natural compounds.

-

Cell Viability Assay (MTT Assay):

-

Cell Lines: Commonly used neuronal cell lines include PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma).

-

Neurotoxin Treatment: Cells are exposed to neurotoxins such as amyloid-beta (Aβ) peptides (e.g., 20 µM Aβ25-35 for 24 hours), glutamate (B1630785) (e.g., 5 mM for 24 hours), or hydrogen peroxide (H2O2) (e.g., 200 µM for 24 hours) to induce cell death.[2][3][4]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

-

MTT Staining: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.[2] Cell viability is expressed as a percentage of the control group.

-

-

Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):

-

Following treatment with a neurotoxin and/or this compound, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of many natural compounds, including coumarins, are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. Based on preliminary data and the known mechanisms of related compounds, the NF-κB and Nrf2 pathways are likely targets for this compound.

NF-κB Signaling Pathway in Microglia

The NF-κB pathway is a central regulator of inflammatory responses. In microglia, activation of this pathway by stimuli like LPS leads to the production of pro-inflammatory mediators. This compound is hypothesized to inhibit this pathway, thereby reducing neuroinflammation.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. Many flavonoids and coumarins exert their antioxidant effects by activating this pathway.

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound like this compound in a cell-based model.

Conclusion and Future Directions

The initial in vitro studies on this compound provide promising preliminary evidence for its neuroprotective potential, primarily through its anti-inflammatory effects in microglial cells. The significant inhibition of nitric oxide production and the downregulation of key pro-inflammatory enzymes suggest that this compound could be a valuable candidate for further investigation in the context of neurodegenerative diseases where neuroinflammation plays a critical role.

However, the current body of research is still in its early stages. To fully elucidate the neuroprotective profile of this compound, future studies should focus on:

-

Expanding In Vitro Models: Investigating the protective effects of this compound against a wider range of neurotoxins (e.g., amyloid-beta, glutamate, rotenone) in various neuronal cell lines (e.g., SH-SY5Y, PC12, primary neurons).

-

Elucidating Molecular Mechanisms: Conducting detailed studies to confirm and quantify the effects of this compound on signaling pathways such as NF-κB and Nrf2, using techniques like Western blotting, reporter gene assays, and siRNA-mediated gene silencing.

-

In Vivo Studies: Progressing to animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, stroke) to evaluate the in vivo efficacy of this compound. These studies should include behavioral assessments (e.g., Morris water maze, rotarod test) and histopathological analysis (e.g., neuronal loss, plaque deposition, infarct volume).

-

Pharmacokinetic and Safety Profiling: Determining the bioavailability, blood-brain barrier permeability, and potential toxicity of this compound to support its development as a therapeutic agent.

References

- 1. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by Aβ25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Columbianetin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin (B35378) derivative, has demonstrated significant anti-inflammatory potential across a range of preclinical studies. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (CBT), a furanocoumarin found in various medicinal plants, has emerged as a promising anti-inflammatory agent. This guide synthesizes the current scientific understanding of this compound's anti-inflammatory effects, presenting key data, experimental protocols, and visual representations of its molecular interactions.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified to date include the inhibition of pro-inflammatory mediators, suppression of mast cell degranulation, and interference with critical inflammatory signaling cascades.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key pro-inflammatory molecules, including cytokines, chemokines, and enzymes involved in the inflammatory response.

-

Pro-inflammatory Cytokines: this compound effectively suppresses the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cell types.[1] In human mast cells (HMC-1) stimulated with PMA and A23187, this compound inhibited the production of IL-1β, IL-6, IL-8, and TNF-α in a dose-dependent manner.[1] Similarly, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound suppressed the expression of TNF-α, IL-6, MCP-1, and IL-1β.[2]

-

Cyclooxygenase-2 (COX-2): this compound has been demonstrated to inhibit the expression of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

-

Nitric Oxide (NO): Studies have indicated that this compound can inhibit the production of nitric oxide, a signaling molecule that plays a complex role in inflammation.

Modulation of Mast Cell Activity

Mast cells are critical players in allergic and inflammatory responses. This compound has been shown to regulate mast cell-mediated allergic inflammatory responses by inhibiting their degranulation and the subsequent release of histamine (B1213489) and other inflammatory mediators.[1]

Interference with Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway. Specifically, it has been observed to downregulate the NOD1/NF-κB signaling pathway in LPS-stimulated human PBMCs, leading to a reduction in the production of inflammatory cytokines.[2] This inhibition involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another crucial signaling cascade in the inflammatory process. Evidence suggests that this compound can modulate the MAPK pathway, although the precise mechanisms are still under investigation.

-

JAK/STAT and NLRP3 Inflammasome Pathways: While direct, conclusive evidence is still emerging, the broad anti-inflammatory profile of this compound suggests potential interactions with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are critical regulators of inflammation. Further research is warranted to fully elucidate this compound's role in these pathways.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound in Activated Human Mast Cells (HMC-1) [1]

| Cytokine | Maximal Inhibition Rate (%) |

| IL-1β | ~102.6 |

| IL-6 | ~101.1 |

| IL-8 | ~95.8 |

| TNF-α | ~103.9 |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

| Mediator | Effect |

| TNF-α | Dose-dependent suppression |

| IL-6 | Dose-dependent suppression |

| MCP-1 | Dose-dependent suppression |

| IL-1β | Dose-dependent suppression |

Note: Specific IC50 values for the inhibition of these cytokines by this compound are not consistently reported in the currently available literature. The data indicates a dose-dependent inhibitory effect.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.

LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

4.1.1. Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

4.1.2. Protocol

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent but not this compound) and a negative control group (unstimulated cells).

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.

-

Cell Viability Assay: Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic and inflammatory reactions.

4.2.1. Materials

-

RBL-2H3 (rat basophilic leukemia) cell line

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

DNP-specific IgE antibody

-

DNP-HSA (dinitrophenyl-human serum albumin) as the antigen

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Triton X-100 for cell lysis (total release control)

4.2.2. Protocol

-

Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Add Tyrode's buffer containing various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

-

Antigen Challenge: Trigger degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

β-Hexosaminidase Assay:

-

Incubate the supernatant with the pNAG substrate in a 96-well plate.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm.

-

-

Total Release Control: Lyse a separate set of untreated, sensitized cells with Triton X-100 to determine the total amount of β-hexosaminidase.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: Potential Modulation of MAPK Signaling by this compound.

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory properties in a variety of preclinical models. Its ability to inhibit the production of key pro-inflammatory mediators and modulate critical signaling pathways, such as NF-κB, highlights its therapeutic potential for the treatment of inflammatory diseases.

Future research should focus on several key areas:

-

Comprehensive Dose-Response Studies: Establishing precise IC50 values for the inhibition of a wider range of inflammatory markers is crucial for a more complete understanding of this compound's potency.

-

In Vivo Efficacy: While in vitro data is promising, further in vivo studies in relevant animal models of inflammatory diseases are necessary to validate its therapeutic efficacy and safety profile.

-

Elucidation of Molecular Targets: Identifying the direct molecular targets of this compound within the inflammatory signaling cascades will provide a more detailed understanding of its mechanism of action and facilitate the development of more targeted therapies.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with inflammatory conditions.

References

- 1. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

Columbianetin: A Technical Guide to its Antioxidant and Anti-proliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin (B35378), has garnered significant interest for its potential therapeutic applications, particularly in the realms of oncology and oxidative stress mitigation. This technical guide provides an in-depth analysis of the antioxidant and anti-proliferative properties of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the known signaling pathways through which this compound exerts its biological effects. The available evidence strongly indicates that this compound induces apoptosis and cell cycle arrest in cancer cells and modulates inflammatory signaling pathways, highlighting its promise as a lead compound for further investigation.

Introduction

This compound is a coumarin compound found in various medicinal plants.[1] Coumarins as a class are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] This guide focuses specifically on the antioxidant and anti-proliferative capacities of this compound, presenting a compilation of current scientific findings to facilitate further research and development.

Antioxidant Effects of this compound

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including cancer. The antioxidant potential of this compound is typically evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols for Antioxidant Assays

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a specific volume of each this compound concentration to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is commonly used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

-

Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a specific volume of the diluted ABTS•+ solution to a specific volume of each this compound concentration.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Trolox or ascorbic acid can be used as a positive control.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The IC50 value is determined from the plot of percentage inhibition versus concentration.

Anti-proliferative Effects of this compound

This compound has demonstrated significant anti-proliferative activity in cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anti-proliferative Effects

The following tables summarize the quantitative data on the anti-proliferative effects of this compound (referred to as Columbianadin or CBN in the cited study) on HCT116 human colon cancer cells.

Table 1: Induction of Apoptosis in HCT116 Cells by this compound

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI+) |

| 0 (Control) | Not specified |

| 25 | Increased |

| 50 | Increased (Necroptosis also observed) |

Data extracted from a study by Seo et al. (2020), which indicated a significant increase in the apoptotic population at 25 µM.

Table 2: Cell Cycle Arrest in HCT116 Cells Induced by this compound

| Treatment Concentration (µM) | Cell Population in G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) | Sub-G1 Population (%) |

| 0 (Control) | Not specified | Not specified | Not specified | Not specified |

| 12.5 | Not specified | Not specified | Not specified | Increased |

| 25 | Not specified | Not specified | Not specified | Increased |

| 50 | Not specified | Not specified | Not specified | Increased |

Data from Seo et al. (2020) demonstrated a dose-dependent increase in the sub-G1 population, indicative of apoptotic cells.

Experimental Protocols for Anti-proliferative Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Principle: This flow cytometry-based assay detects apoptosis by utilizing Annexin V, which has a high affinity for phosphatidylserine (B164497) (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Treat cells with different concentrations of this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The cell populations are distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Principle: This method uses propidium iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing the DNA content of a population of cells using flow cytometry, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

-

Treat cells with various concentrations of this compound.

-

Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with a PI solution.

-

Analyze the DNA content by flow cytometry.

-

The data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of the NOD1/RIP2/NF-κB Signaling Pathway

This compound has been shown to inhibit the NOD1/RIP2/NF-κB signaling pathway.[2] This pathway is a key component of the innate immune system and is often dysregulated in inflammatory diseases and cancer.

Mechanism of Action:

-

NOD1 Activation: In response to stimuli like bacterial peptidoglycans or inflammatory signals, the intracellular pattern recognition receptor NOD1 is activated.

-

RIP2 Recruitment: Activated NOD1 recruits the serine-threonine kinase RIP2 (also known as RICK).

-

NF-κB Activation: RIP2 undergoes ubiquitination, leading to the activation of the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50 dimer) to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other proteins that promote cell survival and proliferation.

Effect of this compound: this compound inhibits this pathway by downregulating the expression of NOD1 and RIP2, which in turn prevents the activation and nuclear translocation of NF-κB.[2] This leads to a reduction in the production of inflammatory mediators.

Potential Involvement of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. While direct evidence of this compound's effect on this pathway is currently lacking, many other flavonoids and natural compounds are known to modulate Wnt/β-catenin signaling. Therefore, it represents a plausible, yet unconfirmed, target for this compound.

Canonical Wnt/β-catenin Pathway Overview:

-

Wnt Ligand Binding: In the absence of Wnt ligands, a "destruction complex" (composed of APC, Axin, GSK-3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

-

β-catenin Stabilization: When Wnt ligands bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is inhibited.

-

Nuclear Translocation: Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.

-

Gene Transcription: In the nucleus, β-catenin acts as a co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1).

Future research should investigate whether this compound can modulate key components of this pathway, such as the stability of β-catenin or the activity of GSK-3β.

Summary and Future Directions

This compound exhibits promising anti-proliferative effects through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the inhibition of the pro-inflammatory NOD1/RIP2/NF-κB signaling pathway. While its antioxidant capacity is suggested by its chemical class, further quantitative studies are needed to establish its potency. The potential modulation of other key cancer-related pathways, such as the Wnt/β-catenin pathway, remains an important area for future investigation. The data presented in this guide provides a solid foundation for researchers to design further preclinical studies to fully elucidate the therapeutic potential of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the anti-proliferative effects of this compound.

References

The Role of Columbianetin in Traditional Herbal Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin, a naturally occurring coumarin, is a key bioactive constituent of several plants utilized in traditional herbal medicine, most notably from the Angelica genus. This technical guide provides an in-depth analysis of the role of this compound, bridging its historical ethnobotanical uses with modern pharmacological evidence. It details the compound's significant anti-inflammatory, neuroprotective, and anticancer properties. This is achieved through the modulation of critical signaling pathways, including NOD1/NF-κB, JAK2/STAT3, and MAPK. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes complex biological interactions through signaling pathway diagrams to support further research and drug development initiatives.

Introduction

For centuries, traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have utilized plants from the Angelica genus to treat a variety of ailments, primarily those with an inflammatory component. This compound (CAS 3804-70-4), a furocoumarin, has been identified as one of the principal bioactive compounds responsible for the therapeutic effects of these herbs.[1] Its documented pharmacological activities are extensive and include analgesic, antioxidative, anti-proliferative, and anti-allergic effects.[2] This guide aims to provide a comprehensive technical overview of this compound, focusing on its molecular mechanisms of action and its potential as a lead compound for modern drug discovery.

Traditional Herbal Medicine Context

This compound is predominantly found in the roots of plants such as Angelica pubescens Maxim. f. biserrata Shan et Yuan (known as "Duhuo" in TCM) and Angelica decursiva (Miq.) Franch. & Sav. ("Zi Hua Qian Hu").[3][4]

Traditional Uses:

-

Angelica pubescens (Duhuo): Traditionally used to dispel "wind-dampness," alleviate pain, and treat rheumatic arthralgia, particularly in the lower back and legs.[3][5][6] It is also used for headaches and the common cold.[6]

-

Angelica decursiva: Employed as an antitussive, analgesic, and antipyretic. It is a traditional remedy for conditions with thick phlegm, asthma, and other upper respiratory infections.[1]

Traditional Preparation:

The most common method of preparation for these roots is decoction.[7] This involves boiling the dried and sliced root in water to extract the active chemical constituents. The typical dosage for Angelica pubescens root in decoction is 3-10 grams.[7]

Pharmacological Activities and Mechanisms of Action

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of this compound-containing herbs.

Anti-inflammatory and Anti-allergic Activity

This compound exhibits potent anti-inflammatory effects through multiple mechanisms:

-

Inhibition of Inflammatory Mediators: It significantly inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[8] It also inhibits the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation and pain.[1][8]

-

Mast Cell Regulation: this compound regulates mast cell-mediated allergic inflammatory responses by inhibiting the release of histamine.[1][8]

-

Signaling Pathway Modulation:

-

NOD1/NF-κB Pathway: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1)/NF-κB signaling pathway.[4] It inhibits the activation of NOD1, Receptor-Interacting Protein 2 (RIP2), and Nuclear Factor-kappa B (NF-κB).[4]

-

JAK2/STAT3 Pathway: this compound can attenuate inflammation by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for cytokine signal transduction.[9]

-

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of this compound contribute to its neuroprotective potential. Flavonoids and coumarins, in general, are known to protect neuronal cells from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[10]

Anticancer Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines. While specific IC50 values for this compound are not extensively reported in the provided search results, related coumarins and extracts from Angelica species have shown cytotoxic activities. For instance, compounds isolated from Holothuria spinifera showed promising anticancer activities against MCF-7 breast cancer cells.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related activities.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Cytokine/Mediator | Maximal Inhibition (%) | Reference |

| HMC-1 | PMA + A23187 | IL-1β | ~102.6% | [8] |

| HMC-1 | PMA + A23187 | IL-6 | ~101.1% | [8] |

| HMC-1 | PMA + A23187 | IL-8 | ~95.8% | [8] |

| HMC-1 | PMA + A23187 | TNF-α | ~103.9% | [8] |

| HMC-1 | Substance P | Histamine Release | Inhibition Observed | [8] |

| HMC-1 | PMA + A23187 | COX-2 Expression | Inhibition Observed | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |

| Oral | 5 | 17 | 0.3-0.5 | 81.13 ± 45.85 | [11] |

| Oral | 10 | 42 | 0.3-0.5 | 81.09 ± 33.63 | [11] |

| Oral | 20 | Not Specified | 0.3-0.5 | 54.30 ± 23.19 | [11] |

| Intravenous | 5, 10, 20 | Not Applicable | Not Applicable | Not Applicable | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory Activity in Human Mast Cells (HMC-1)

-

Cell Culture: Human mast cell line (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: HMC-1 cells are treated with various concentrations of this compound for 1 hour before being stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 nM) plus calcium ionophore A23187 (1 µM) for 8 hours.

-

Cytokine Measurement (ELISA): The levels of IL-1β, IL-6, IL-8, and TNF-α in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot for COX-2:

-

Treated cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-inflammatory Activity in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS. The cells are divided into groups: control, LPS-stimulated (1000 ng/mL), and this compound-treated (10, 20, 40 µg/mL) with LPS stimulation. In some experiments, a selective NOD1 inhibitor (ML130) is used for pretreatment.

-

Cytokine Measurement (ELISA): The production of TNF-α, MCP-1, IL-6, and IL-1β in the culture supernatant is quantified by ELISA.

-

Western Blot for Signaling Proteins:

-

Following treatment, cells are lysed, and protein concentrations are measured.

-

Proteins are separated by SDS-PAGE and transferred to PVDF membranes.

-

Membranes are probed with primary antibodies against NOD1, RIP2, and NF-κB, followed by HRP-conjugated secondary antibodies.

-

Immunoreactive bands are visualized using an ECL detection system.

-

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague Dawley rats are used.

-

Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at doses of 5, 10, and 20 mg/kg.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration into heparinized tubes. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are prepared for analysis by liquid-liquid extraction with ethyl acetate (B1210297).

-

HPLC Analysis:

-

Chromatographic System: A reversed-phase high-performance liquid chromatography (HPLC) system is used.

-

Column: A C18 column is employed for separation.

-

Mobile Phase: A mixture of water and methanol (B129727) is used as the mobile phase.

-

Detection: The concentration of this compound in the plasma samples is determined using a UV detector.

-

Quantification: A calibration curve is generated using known concentrations of this compound.

-

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of this compound on activated human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijmps.org [ijmps.org]

- 6. Inhibition of airway inflammation by the roots of Angelica decursiva and its constituent, columbianadin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pubescent angelica root (Duhuo)-Angelica pubescens-Radix Angelicae pubescentis [epharmacognosy.com]

- 8. 1stchineseherbs.com [1stchineseherbs.com]